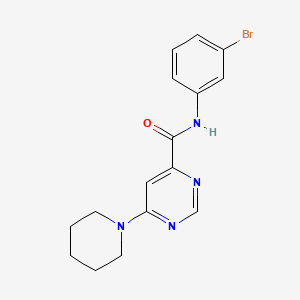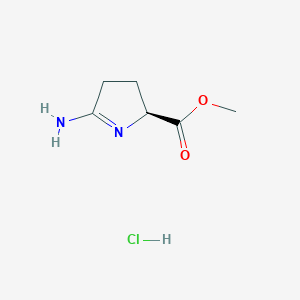![molecular formula C19H19ClN2O2 B2990332 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-46-3](/img/structure/B2990332.png)
5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorination: Treatment with thionyl chloride or phosphorus pentachloride.
Methoxybenzylation: Using 4-methoxybenzyl chloride under basic conditions.
Phenyl group introduction: Via Suzuki coupling reactions.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole often involves:
Batch or continuous flow reactors to optimize yield and purity.
Usage of automated synthesis protocols for large-scale production.
Implementation of stringent purification steps including recrystallization, chromatography, or distillation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves a multi-step process
Formation of Pyrazole Core
Starting materials: hydrazine and α,β-unsaturated carbonyl compounds.
Reaction conditions: refluxing in ethanol under nitrogen atmosphere.
Yield: moderate to high, depending on the specific reagents used.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: : Typically with oxidizing agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution with halogens under acidic conditions.
Oxidation: : KMnO₄ in aqueous solution, moderate temperatures.
Reduction: : LiAlH₄ in anhydrous ether, low to room temperatures.
Substitution: : HCl or HBr in organic solvents, reflux conditions.
Oxidation: : Carboxylic acids or ketones, depending on the substituents.
Reduction: : Primary amines or alcohols.
Substitution: : Halogenated derivatives, maintaining the core structure.
Scientific Research Applications
The compound finds applications in:
Chemistry: : As an intermediate in organic synthesis, and in studies involving heterocyclic chemistry.
Biology: : Used in enzyme inhibition assays and receptor binding studies.
Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : Employed in the development of agrochemicals and as a component in specialty materials.
Mechanism of Action
The compound’s effects are primarily mediated through:
Molecular Targets: : Interaction with enzymes and receptors relevant to its biological activity.
Pathways Involved: : Inhibition of specific signaling pathways, modulation of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds:
4-(4-methoxybenzyl)-1-methyl-3-phenyl-1H-pyrazole
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
1-methyl-3-phenyl-5-(4-methoxybenzyl)-1H-pyrazole
Enhanced biological activity due to the specific arrangement of substituents.
Greater stability under various chemical conditions.
Improved selectivity in biological assays compared to similar compounds.
This detailed analysis underscores the versatility and significance of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole in scientific research and industrial applications. Whether synthesized in a lab or produced on an industrial scale, its unique properties make it a compound of notable interest in multiple fields.
Properties
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQRHUBMYOGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)
![(13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2990251.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)
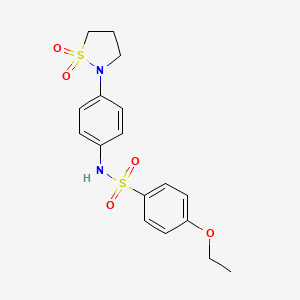
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)
![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)
![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)
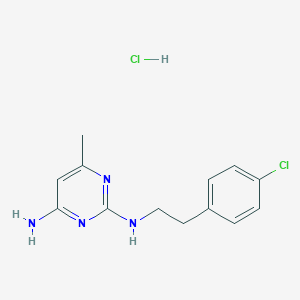
![ethyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2990262.png)
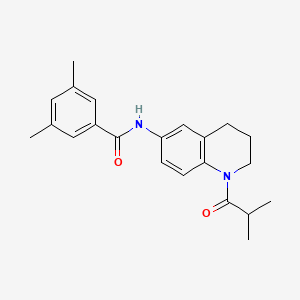
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
